Dimethyl acetylenedicarboxylate
Overview
Description
Dimethyl acetylenedicarboxylate (DMAD) is a versatile reagent in organic synthesis, known for its reactivity with a variety of nucleophiles and its role in facilitating a wide range of chemical transformations. The compound is characterized by the presence of two ester groups and a highly reactive acetylenic bond, which makes it a valuable building block in the synthesis of complex organic molecules.
Synthesis Analysis
DMAD can be synthesized through various methods, including the reaction with in situ generated arylketenes catalyzed by 1-methylimidazole, which leads to the formation of dimethyl 2-arylidenesuccinates under mild conditions . Additionally
Scientific Research Applications
Heterocyclic Synthesis
DMAD is a key molecule in heterocyclic synthesis due to its electron-deficient acetylenic structure with two reactive ester groups. It efficiently participates in heterocyclization, leading to the synthesis of a variety of heterocyclic compounds. This process involves Michael addition followed by heterocyclization, making it possible to create complex heterocyclic structures that are difficult to synthesize through conventional methods. DMAD's role in Diels–Alder reactions under mild conditions has significantly expanded the possibilities for synthesizing important fused-ring heterocyclic systems (Heravi & Alishiri, 2014).
Preparation of Dimethyl Heterocyclic-o-dicarboxylates
DMAD is pivotal in preparing dimethyl heterocyclic-o-dicarboxylates, essential intermediates in synthesizing fused pyridazine derivatives. This includes the synthesis of thiopyranes through the Diels-Alder reaction, cyclazines by cycloaddition reactions, and polycyclic heterocycles containing 1,6-naphthyridine ring systems (Tominaga & Ueda, 2005).
Carbonylation and Khand Reactions
In carbonylation and Khand reactions, DMAD serves as the alkyne component. Its thermolysis under CO pressure and its behavior in the Khand reaction with norbornene demonstrate its versatility in complex organic transformations (Baxter et al., 1999).
A Versatile Tool in Organic Synthesis
DMAD's versatility in organic synthesis is notable, with a history of over 135 years. Its applications in Michael reactions, cycloaddition reactions, and in the generation of zwitterions for multicomponent reactions showcase its wide-ranging utility in achieving molecular complexity and diversity (Neochoritis et al., 2014).
Transformation at Diruthenium Centre
DMAD can rearrange at a diruthenium centre to form a μ-CC(CO2Me)2 vinylidene complex. This transformation, involving a 1,2-CO2Me shift within a diruthenacyclopentenone species, occurs via a zwitterionic μ-cyclopropenyl intermediate, stabilized by the Cp* ligand (King et al., 2000).
Safety And Hazards
DMAD is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, and it can cause severe skin burns and eye damage. It is harmful if swallowed, in contact with skin or if inhaled . When handling DMAD, it is advised to wear protective gloves, protective clothing, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area .
properties
IUPAC Name |
dimethyl but-2-ynedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c1-9-5(7)3-4-6(8)10-2/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHILMKFSCRWWIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061088 | |
Record name | 2-Butynedioic acid, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl acetylenedicarboxylate | |
CAS RN |
762-42-5 | |
Record name | Dimethyl acetylenedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=762-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetylenedicarboxylic acid dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl acetylenedicarboxylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14912 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Butynedioic acid, 1,4-dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Butynedioic acid, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl butynedioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.999 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIMETHYL ACETYLENEDICARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HZA2PL15F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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